![molecular formula C19H23N3O3 B6429194 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1705667-97-5](/img/structure/B6429194.png)
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 3-oxo-3-phenylazepan-1-ylpropyl-TDP) is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. This compound has been studied for its ability to act as a catalyst for organic reactions, as well as for its potential therapeutic properties. In
Aplicaciones Científicas De Investigación
3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to act as a catalyst for various reactions, such as the synthesis of esters, amides, and lactams. In medicinal chemistry, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential therapeutic properties, such as its ability to inhibit the growth of cancer cells. In biochemistry, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential role in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 3-oxo-3-phenylazepan-1-ylpropyl-TDP is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in the regulation of gene expression. Specifically, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play an important role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-oxo-3-phenylazepan-1-ylpropyl-TDP are not yet fully understood. However, this compound has been reported to have anti-cancer properties, as well as the potential to modulate gene expression. Specifically, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to induce apoptosis (cell death) in cancer cells, as well as to inhibit the growth of cancer cells. Additionally, this compound has been reported to modulate the expression of certain genes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-oxo-3-phenylazepan-1-ylpropyl-TDP in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and can be produced in large quantities. Additionally, this compound is relatively stable, and can be stored for long periods of time. However, there are also some limitations to the use of 3-oxo-3-phenylazepan-1-ylpropyl-TDP in laboratory experiments. This compound is not water-soluble, and therefore cannot be used in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and therefore cannot be used in organic reactions.
Direcciones Futuras
The potential applications of 3-oxo-3-phenylazepan-1-ylpropyl-TDP are numerous, and there are many possible future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the potential role of this compound in modulating gene expression. Finally, further research could be conducted to explore the potential applications of this compound in organic synthesis, such as its ability to act as a catalyst for various reactions.
Métodos De Síntesis
3-oxo-3-phenylazepan-1-ylpropyl-TDP can be synthesized in a two-step process. The first step involves the condensation of 3-phenylazepan-1-ylpropanoic acid with a base, such as sodium hydroxide, to form the corresponding amide. The second step involves the oxidation of the amide with a reagent such as pyridinium chlorochromate (PCC) to form 3-oxo-3-phenylazepan-1-ylpropyl-TDP. This synthesis method has been reported to be efficient and cost-effective, and requires relatively simple reagents and conditions.
Propiedades
IUPAC Name |
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-9-12-21(19(25)20-17)13-10-18(24)22-11-5-4-8-16(14-22)15-6-2-1-3-7-15/h1-3,6-7,9,12,16H,4-5,8,10-11,13-14H2,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKRHSCKFOEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)
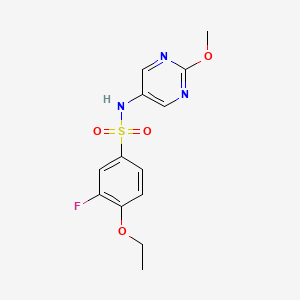

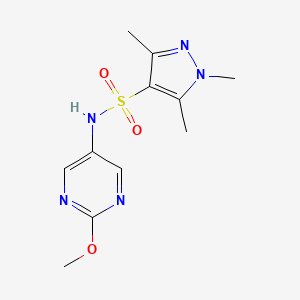
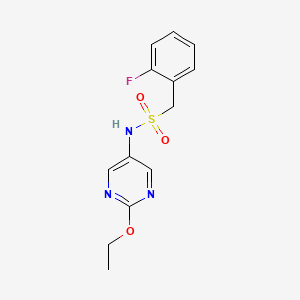
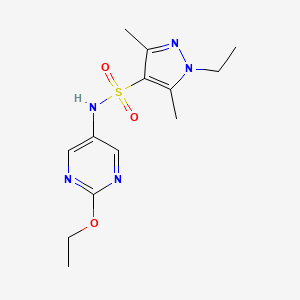

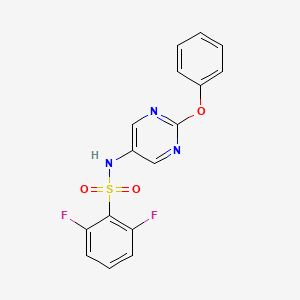
![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)

![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429208.png)
![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)
![2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B6429217.png)